Home > Products > Building Blocks P13900 > 2-Amino-6-(trifluoromethylthio)benzothiazole
2-Amino-6-(trifluoromethylthio)benzothiazole - 326-45-4

2-Amino-6-(trifluoromethylthio)benzothiazole

Catalog Number: EVT-325919
CAS Number: 326-45-4
Molecular Formula: C8H5F3N2S2
Molecular Weight: 250.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-1,3-benzothiazole

Compound Description: 2-Amino-1,3-benzothiazole exists as two tautomers: the amine form (benzo[d]thiazol-2-amine) and the imine form (benzo[d]thiazol-2(3H)-imine). [] Theoretical studies using Density Functional Theory (DFT) explored the molecular structure, electronic properties, and thermodynamic properties of these tautomers. [] The research aimed to understand the stability and reactivity of these tautomers, suggesting the product (imine form) is more energetically stable and less reactive than the reactant (amine form). []

2-(5-Cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide

Compound Description: These compounds are a series of benzothiazole hybrids incorporating a dihydropyrimidinone moiety. [] They were synthesized and evaluated for their antibacterial, antifungal, and antibiofilm activities. []

2-Imino-3-(6-substituted benzo[d]thiazol-2-yl)-5-(4-(un)substituted arylidenyl)thiazolidin-4-one

Compound Description: This group of compounds comprises benzothiazole derivatives linked to a thiazolidin-4-one ring system. [] They were synthesized and found to exhibit antibacterial and antifungal properties, with some showing potent antibiofilm activity against Candida isolates. []

3-(6-Substitutedbenzo[d]thiazol-2yl)-2-((N,N-disubstituted aminomethyl)imino) thiazolidin-4-one

Compound Description: This series of compounds represents another group of benzothiazole derivatives connected to a thiazolidin-4-one ring. [] They were synthesized and screened for their antibacterial and antifungal activities, demonstrating significant potency against various microbial strains. []

3-(7-Chloro-6-fluoro benzo [d] thiazol-2-yl)-2-(4-Chlorophenyl) thiazol 1,3 lidin-4-one

Compound Description: This specific compound is a benzothiazole derivative featuring a chloro and fluoro substituent on the benzothiazole ring and a thiazolidin-4-one ring. [] It was synthesized and characterized for its potential anthelmintic activity. []

Overview

2-Amino-6-(trifluoromethylthio)benzothiazole is a synthetic chemical compound recognized for its significant pharmacological properties, particularly as a potential anticonvulsant. This compound is a thioanalog of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis and other neurological disorders. Its structure features a benzothiazole core, which contributes to its biological activity by interacting with ion channels in neuronal cells.

Source

The compound is primarily synthesized in laboratory settings, with various methods documented in the literature. It has gained attention due to its ability to modulate neuronal excitability and its potential applications in treating epilepsy and other neurodegenerative conditions.

Classification

2-Amino-6-(trifluoromethylthio)benzothiazole falls under the category of benzothiazole derivatives. It is classified as an anticonvulsant agent due to its mechanism of action involving the modulation of voltage-gated sodium channels and calcium-activated potassium channels.

Synthesis Analysis

Methods

Technical Details

  1. Starting Materials:
    • 4-Trifluoromethoxyaniline
    • Ammonium thiocyanate
    • Acetic acid
  2. Reaction Conditions:
    • Bromination at low temperatures
    • Reaction duration: Overnight
  3. Yield and Purity:
    • Yield: ~75%
    • Melting Point: 117-119°C

Industrial Production Methods

While specific industrial production methods are not widely documented, scaling up the laboratory synthesis involves optimizing reaction conditions and employing large-scale reactors to ensure consistent product quality.

Molecular Structure Analysis

Structure

The molecular formula of 2-Amino-6-(trifluoromethylthio)benzothiazole is C₈H₅F₃N₂S₂, with a molecular weight of 250.27 g/mol. The compound features a benzothiazole ring system, which is crucial for its biological activity.

Data

  • Molecular Weight: 250.27 g/mol
  • Melting Point: 153-154°C
  • CAS Number: 326-45-4
Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethylthio)benzothiazole can participate in several chemical reactions:

  1. Oxidation: Can modify the sulfur atom, potentially forming sulfoxides or sulfones.
  2. Reduction: Reduction reactions can convert nitro groups to amines if present.
  3. Substitution: Nucleophilic substitution can occur at the amino group or within the benzothiazole ring.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
  • Substitution Nucleophiles: Amines or thiols under basic conditions.
Mechanism of Action

Process

The primary mechanism by which 2-Amino-6-(trifluoromethylthio)benzothiazole exerts its pharmacological effects involves:

  1. Blocking Voltage-Gated Sodium Channels (NaV): This action reduces neuronal excitability and prevents excessive firing of action potentials.
  2. Activating Small-Conductance Calcium-Activated Potassium Channels (KCa2): Activation leads to increased afterhyperpolarization, further stabilizing neuronal activity.

Data on Pharmacokinetics

The compound has demonstrated an oral bioavailability with a therapeutic index indicating safety; it has a TD50/ED50 ratio ranging from 6 to 9 following intraperitoneal administration and up to 33 when administered orally .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may react under extreme oxidative or reductive environments. Its interactions with biological systems primarily involve ion channel modulation.

Applications

2-Amino-6-(trifluoromethylthio)benzothiazole has several scientific uses:

  1. Anticonvulsant Research: It shows promise as a novel treatment for epilepsy due to its ability to modulate sodium and potassium channels.
  2. Neuroprotective Studies: Research indicates potential applications in protecting against neuroinflammation and oxidative stress-related neuronal damage, particularly relevant for neurodegenerative diseases like Alzheimer's disease .
  3. Pharmacological Investigations: The compound serves as a valuable tool for studying ion channel dynamics and their roles in neuronal signaling pathways.
Neuropharmacological Mechanisms of Action

Modulation of Voltage-Gated Sodium (NaV) Channels

2-Amino-6-(trifluoromethylthio)benzothiazole (designated SKA-19 in research literature) exhibits potent state-dependent inhibition of voltage-gated sodium channels, a pharmacological property of significant therapeutic relevance for neuronal hyperexcitability disorders. Electrophysiological studies conducted on N1E-115 neuroblastoma cells expressing NaV1.2 channels demonstrated that SKA-19 preferentially binds to and stabilizes the inactivated state of sodium channels. This mechanism manifests as a pronounced shift in inhibitory potency depending on the membrane potential. At a depolarized holding potential of -70 mV, mimicking the membrane state during high neuronal activity, SKA-19 exhibited an IC50 of 0.86 ± 0.70 µM. In contrast, at hyperpolarized potentials (-90 mV and -120 mV), reflecting the resting neuronal state, the IC50 values significantly increased to 7.90 ± 0.01 µM and 9.50 ± 1.72 µM, respectively [3].

A critical aspect of SKA-19's mechanism is its use-dependent blocking behavior. When sodium channels are stimulated at high frequencies (20 Hz), mimicking pathological neuronal firing during seizures, the inhibitory potency of SKA-19 dramatically increases (IC50 = 0.52 ± 0.23 µM) compared to low-frequency stimulation (0.1 Hz, IC50 = 7.90 ± 0.01 µM) [3]. This frequency-dependent block is visualized by the progressive decline in sodium current amplitude during pulse trains. At 20 Hz, concentrations as low as 1 µM SKA-19 caused near-complete block of NaV1.2 currents within 20 pulses. This pharmacological selectivity for rapidly firing neurons underlies the compound's potential to suppress epileptiform activity while minimally interfering with normal, low-frequency neuronal signaling, a key advantage for an antiseizure agent [3].

Table 1: State-Dependent Inhibition of NaV1.2 by SKA-19

ConditionIC50 (µM)Significance
Holding Potential -70 mV0.86 ± 0.70Highest potency (inactivated state)
Holding Potential -90 mV7.90 ± 0.01Intermediate potency
Holding Potential -120 mV9.50 ± 1.72Lowest potency (resting state)
Stimulation at 0.1 Hz7.90 ± 0.01Low potency (minimal channel cycling)
Stimulation at 20 Hz0.52 ± 0.23Highest potency (maximal channel cycling)

Molecularly, benzothiazole derivatives like SKA-19 likely interact with domain II of the sodium channel, a region recognized for binding other state-dependent sodium channel blockers. The trifluoromethylthio moiety at the 6-position enhances lipophilicity, potentially facilitating access to the intra-channel binding site during depolarization-induced conformational changes. This state-dependent action mirrors, but is distinct from, mechanisms seen in clinical antiseizure medications like lacosamide or carbamazepine, suggesting a unique pharmacophore [3] [5].

Activation of Small-Conductance Calcium-Activated Potassium (KCa2) Channels

Beyond sodium channel inhibition, SKA-19 directly modulates potassium channels involved in neuronal afterhyperpolarization. Electrophysiological studies on HEK-293 cells stably expressing human KCa2 channel subtypes revealed that SKA-19 acts as a positive modulator of these channels. SKA-19 activated both human KCa2.2 (SK2) and KCa2.3 (SK3) channels in a concentration-dependent manner at physiologically relevant concentrations (EC50 values in the low micromolar range) under recording conditions with 250 nM free intracellular Ca2+ [3].

KCa2 channel activation exerts a powerful hyperpolarizing influence on neuronal membranes. In hippocampal pyramidal neurons, SKA-19 administration (1-25 µM) significantly reduced action potential firing frequency. At lower concentrations (1 µM), SKA-19 primarily enhanced the medium afterhyperpolarization (mAHP), a phase critically controlled by KCa2 channel activity. Higher concentrations (25 µM) produced a more pronounced reduction in firing, attributable to the combined effects of KCa2 activation and NaV channel inhibition. Blocking KCa2 channels with apamin attenuated the SKA-19-induced reduction in firing, confirming the contribution of SK channel activation to its overall effect [3].

Table 2: Activation of KCa2 Channels by SKA-19

Channel SubtypeActivation by SKA-19Physiological Effect
KCa2.2 (SK2)Concentration-dependent activation (Low µM EC50)Contributes to mAHP, regulates firing frequency and spike frequency adaptation
KCa2.3 (SK3)Concentration-dependent activation (Low µM EC50)Contributes to mAHP, modulates neuronal excitability

The dual mechanism of SKA-19—enhancing potassium efflux while simultaneously limiting sodium influx—creates a synergistic inhibitory effect on neuronal excitability. This is functionally demonstrated in hippocampal neuronal cultures, where SKA-19 effectively suppressed spontaneous, 4-aminopyridine (4-AP)-induced, and picrotoxin-induced Ca2+ oscillations. Concentrations as low as 3 µM significantly reduced the frequency and amplitude of these oscillations, models of network hyperexcitability. The inhibition of Ca2+ oscillations reflects the compound's ability to dampen neuronal synchronization, a fundamental process in seizure generation and propagation [3]. KCa2 channel upregulation is recognized as a homeostatic mechanism in some epilepsy models, suggesting that SKA-19 pharmacologically mimics a natural neuroprotective adaptation [8].

Antagonism of Excitatory Amino Acid Neurotransmission

The structurally related compound 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124/Riluzole) demonstrates significant antagonism of excitatory amino acid neurotransmission, a property contributing to its anticonvulsant profile. Early neuropharmacological studies established that PK 26124 prevents convulsions induced by L-glutamate and kainic acid in rodents. The ED50 for protection against L-glutamate-induced seizures was 8.5 mg/kg (i.p.), and against kainate-induced seizures was 9.25 mg/kg (i.p.) [1]. This antagonism was specific, as PK 26124 was ineffective against seizures induced by GABA antagonists like bicuculline or picrotoxin, contrasting with the broad efficacy of benzodiazepines against these chemoconvulsants.

PK 26124 also antagonized harmaline-induced tremors (ED50 = 2.5 mg/kg, i.p.) and prevented seizures induced by inhibitors of GABA synthesis (e.g., isoniazid) or ouabain. Its spectrum of activity closely resembled that of dicarboxylic amino acid antagonists, strongly suggesting that glutamatergic antagonism is a core mechanism. Biochemical studies provided further evidence: PK 26124 significantly antagonized the increase in cerebellar cyclic guanosine monophosphate (cGMP) levels induced by excitatory amino acids like glutamate and quisqualate in vitro. Crucially, in vivo, it antagonized the cerebellar cGMP increases elicited by a broader range of excitatory compounds, including N-methyl-DL-aspartate (NMDA), L-aspartate, kainate, and cysteine sulfinate [2]. This suggests PK 26124 may interfere with pathways downstream of receptor activation or modulate glutamate release, in addition to potential direct receptor interactions.

Table 3: Anticonvulsant Profile of PK 26124 Reflecting Excitatory Amino Acid Antagonism

Seizure Model (Inducer)SpeciesED50 (mg/kg, i.p.)Comparison to Diazepam
L-Glutamate-inducedRodent8.5Diazepam inactive
Kainate-inducedRodent9.25Equipotent to diazepam
Harmaline-induced tremorsRodent2.5Equipotent to diazepam
Sound-induced (DBA/2 mice)Mouse0.66 - 4.1*More potent than diazepam in GABA-synthesis inhibition models
(Varies by seizure component)*

The antagonism of excitatory neurotransmission extends beyond acute receptor blockade. Chronic neuronal hyperexcitation, as occurs in temporal lobe epilepsy (TLE), can lead to acquired channelopathies characterized by pro-excitatory changes in ion channel expression and function. Compounds like PK 26124 and SKA-19, by dampening excitotoxicity, may indirectly counteract these maladaptive plasticity processes. Conversely, some neurons in epileptic foci, particularly dentate gyrus granule cells in TLE with hippocampal sclerosis, exhibit homeostatic adaptations, including upregulation of certain K+ channels. The pharmacological activation of KCa2 channels by SKA-19 represents a strategy to bolster such intrinsic protective mechanisms [8].

Interaction with Glutamate Receptor Subtypes (NMDA/AMPA)

While the precise receptor subtype selectivity of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19) requires further elucidation, evidence points towards interactions with ionotropic glutamate receptors. The closely related analog PK 26124 (Riluzole) provided early indications of benzothiazole activity at these receptors. PK 26124 inhibited acetylcholine release in the striatum and olfactory tubercles induced by N-methyl-DL-aspartate (NMDAR agonist). This effect was antagonized by PK 26124, which was notably less potent against acetylcholine release induced by electrical stimulation [2]. This suggests a degree of selectivity for modulating glutamate receptor-mediated neurotransmission over general inhibition of neuronal activity.

The biochemical data on cerebellar cGMP levels further supports interaction with specific glutamate receptor pathways. The in vitro antagonism by PK 26124 was specific to glutamate- and quisqualate-induced cGMP increases, but not those induced by NMDA, aspartate, kainate, or cysteine sulfinate. However, in vivo, PK 26124 antagonized the cGMP increases caused by all these excitatory amino acids [2]. This discrepancy between in vitro and in vivo effects suggests that PK 26124, and potentially SKA-19, may act through multiple mechanisms: 1) Direct receptor modulation: Potential weak antagonism or negative allosteric modulation at AMPA/kainate receptors (quisqualate being an AMPA receptor agonist) and possibly metabotropic glutamate receptors modulating cGMP. 2) Inhibition of glutamate release: Reducing presynaptic glutamate release would diminish the action of all ionotropic agonists whose effects depend on synaptic circuitry and secondary glutamate release. 3) Modulation of signal transduction: Interfering with intracellular pathways linking glutamate receptor activation to cGMP production, particularly those involving nitric oxide synthase (NOS), which is highly expressed in cerebellar granule cells.

The molecular structure of benzothiazoles, featuring a planar heteroaromatic system and the electron-withdrawing trifluoromethylthio/methoxy group, may facilitate interactions with the ligand-binding domains or allosteric sites of ionotropic glutamate receptors. Docking studies suggest potential binding modes within the GluA2 AMPA receptor ligand-binding domain, although experimental validation is needed. This potential interaction contributes to the overall reduction in neuronal hyperexcitability and network synchronization observed with these compounds in models of epilepsy and potentially neuropathic pain [6] . The inhibition of glutamatergic transmission complements the NaV channel blocking and KCa2 channel activating effects, providing a multi-target mechanism against excessive neuronal firing.

Table 4: Glutamatergic Mechanisms of Benzothiazole Anticonvulsants (PK 26124 & SKA-19)

Mechanism LevelExperimental EvidenceProposed Molecular Interaction
Receptor ModulationInhibition of NMDA-induced ACh release in striatum [2]Allosteric inhibition of NMDAR glycine site or channel pore
In vitro block of Glu/Quis-induced cGMP rise [2]AMPA/KA receptor antagonism
Presynaptic InhibitionIn vivo block of cGMP rise by multiple EAA agonists [2]Inhibition of voltage-gated Ca2+ channels or NaV channels reducing glutamate release
Signal TransductionBlock of harmaline tremor [1]Modulation of pathways downstream of excitatory receptors

Molecular Implications of Structural Features

The core benzothiazole scaffold is essential for the neuropharmacological activity profile discussed. The 2-amino group provides a hydrogen bond donor/acceptor site crucial for interactions with ion channels and receptors. Substitution at the 6-position profoundly influences activity:

  • 6-Trifluoromethoxy (PK 26124/Riluzole): Confers moderate antagonism of excitatory amino acid transmission and anticonvulsant activity.
  • 6-Trifluoromethylthio (SKA-19): Enhances potency for state-dependent NaV channel block and KCa2 channel activation compared to the trifluoromethoxy analog. The increased lipophilicity and electron-withdrawing nature of the -SCF3 group compared to -OCF3 likely improves membrane permeability and binding affinity to target channels [3] .

The planarity of the benzothiazole ring facilitates stacking interactions within protein binding pockets, while the sulfur and nitrogen atoms offer potential coordination sites or dipole interactions. These structural attributes render 2-amino-6-(trifluoromethylthio)benzothiazole a privileged structure for multi-target modulation of neuronal excitability [5].

Properties

CAS Number

326-45-4

Product Name

2-Amino-6-(trifluoromethylthio)benzothiazole

IUPAC Name

6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine

Molecular Formula

C8H5F3N2S2

Molecular Weight

250.3 g/mol

InChI

InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)

InChI Key

PBRVVEXJMLEKMJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.